1-Amino-3-(3-methylphenoxy)propan-2-ol
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Overview
Description
1-Amino-3-(3-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol It is characterized by the presence of an amino group, a phenoxy group, and a hydroxyl group attached to a propane backbone
Mechanism of Action
Target of Action
The primary targets of 1-Amino-3-(3-methylphenoxy)propan-2-ol are alpha-receptors and beta-1 receptors . These receptors play a crucial role in the regulation of heart rate and blood pressure.
Mode of Action
This compound exhibits both agonist and antagonist effects on alpha-receptors, in addition to its antagonist activity at beta-1 receptors . By binding and antagonizing beta-1 receptors, it inhibits the normal epinephrine-mediated sympathetic actions such as increased heart rate .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(3-methylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)propan-2-ol, which is then reacted with ammonia to introduce the amino group . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(3-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-methylphenoxy)propan-2-one.
Reduction: Formation of 1-amino-3-(3-methylphenoxy)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-3-(3-methylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a beta-adrenergic antagonist.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(2-methylphenoxy)propan-2-ol
- 1-Amino-3-(4-methylphenoxy)propan-2-ol
- 1-Amino-3-(3-chlorophenoxy)propan-2-ol
Uniqueness
1-Amino-3-(3-methylphenoxy)propan-2-ol is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
1-amino-3-(3-methylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-3-2-4-10(5-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEKYLDQIOYNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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